Cortisol-21-sulfat

Übersicht

Beschreibung

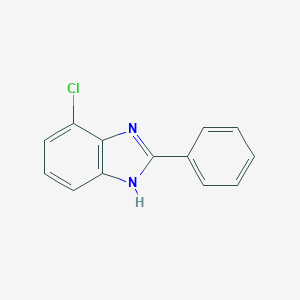

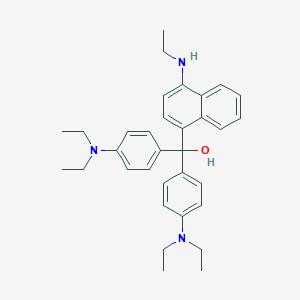

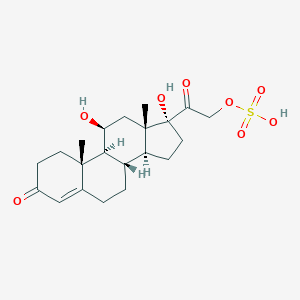

Cortisol 21-sulfate is a steroid sulfate obtained by the formal condensation of the hydroxy group at position 21 of cortisol with sulfuric acid . It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including stress response, immune function, and metabolism.

Wissenschaftliche Forschungsanwendungen

Cortisol 21-sulfate has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cortisol 21-sulfate involves the sulfation of cortisol. One common method is the reaction of cortisol with sulfur trioxide-triethylamine complex, which selectively sulfates the hydroxy group at position 21 . The reaction is typically carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: Industrial production of cortisol 21-sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as chromatography to isolate cortisol 21-sulfate.

Analyse Chemischer Reaktionen

Types of Reactions: Cortisol 21-sulfate undergoes various chemical reactions, including:

Oxidation: Cortisol 21-sulfate can be oxidized to form cortisone 21-sulfate.

Reduction: Reduction of cortisol 21-sulfate can yield tetrahydrocortisol 21-sulfate.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products:

Oxidation: Cortisone 21-sulfate.

Reduction: Tetrahydrocortisol 21-sulfate.

Substitution: Various substituted cortisol derivatives depending on the reagents used.

Wirkmechanismus

Cortisol 21-sulfate exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it modulates the expression of specific genes involved in various physiological processes . This leads to changes in cellular functions such as immune response, metabolism, and stress adaptation.

Vergleich Mit ähnlichen Verbindungen

Cortisone 21-sulfate: An oxidized form of cortisol 21-sulfate.

Tetrahydrocortisol 21-sulfate: A reduced form of cortisol 21-sulfate.

Dehydroepiandrosterone sulfate: Another steroid sulfate with different physiological roles.

Uniqueness: Cortisol 21-sulfate is unique due to its specific role as a metabolite of cortisol and its involvement in the regulation of cortisol levels in the body. Unlike other similar compounds, cortisol 21-sulfate is directly derived from cortisol and retains its glucocorticoid activity .

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVLCJDINAUYJW-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-43-6 | |

| Record name | Cortisol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisol 21-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does cortisol sulfate directly interact with classical glucocorticoid receptors?

A1: While cortisol sulfate is a corticosteroid conjugate, research suggests that it does not bind significantly to classical glucocorticoid or mineralocorticoid receptors. [] This suggests a different mode of action compared to its non-conjugated counterpart, cortisol.

Q2: What is the molecular formula and weight of cortisol sulfate?

A2: Cortisol sulfate has a molecular formula of C21H29O8S-Na+ and a molecular weight of 484.5 g/mol.

Q3: Are there any spectroscopic data available for cortisol sulfate?

A3: While the provided abstracts do not contain specific spectroscopic data, techniques like mass spectrometry have been employed to identify and characterize cortisol sulfate in various biological samples. [, , ]

Q4: Is there information available on the stability of cortisol sulfate under different conditions?

A4: The provided research primarily focuses on biological aspects of cortisol sulfate. Further investigation is needed to explore its stability under various environmental conditions.

Q5: How do structural modifications of cortisol affect its sulfation?

A5: While specific SAR studies are not described in the provided abstracts, research suggests that structural differences in corticosteroids can influence their affinity for sulfotransferases. [, , ]

Q6: Are there specific formulation strategies to enhance the stability or bioavailability of cortisol sulfate?

A6: The provided research primarily focuses on the endogenous formation and metabolism of cortisol sulfate. Further studies are required to explore potential formulation strategies.

Q7: What are the primary routes of metabolism and excretion for cortisol sulfate?

A7: Research indicates that cortisol sulfate is primarily excreted in urine. [, , , , , ] While specific metabolic pathways are not extensively detailed in the abstracts, enzymatic hydrolysis by sulfatases likely plays a role in its breakdown.

Q8: Has the efficacy of cortisol sulfate been investigated in clinical trials?

A8: The focus of the provided research is on the endogenous role and metabolism of cortisol sulfate. Clinical trials investigating its therapeutic efficacy are not discussed in the abstracts.

Q9: Is there evidence of resistance mechanisms related to cortisol sulfate?

A9: Resistance mechanisms related to cortisol sulfate are not explicitly addressed in the provided research.

Q10: What is the known toxicity profile of cortisol sulfate?

A10: The provided abstracts primarily focus on the physiological roles and metabolism of cortisol sulfate. Comprehensive toxicological data are not presented.

Q11: Are there specific drug delivery strategies for cortisol sulfate?

A11: The abstracts primarily discuss endogenous cortisol sulfate. Drug delivery strategies are not a primary focus.

Q12: What analytical techniques are commonly employed for the detection and quantification of cortisol sulfate?

A12: Various analytical techniques, including mass spectrometry, thin-layer chromatography, and radioisotope dilution assays, have been used to analyze and quantify cortisol sulfate in biological samples. [, , , , ]

Q13: Is there information available regarding the environmental fate and degradation of cortisol sulfate?

A13: The environmental impact and degradation of cortisol sulfate are not addressed in the provided research.

Q14: What is known about the dissolution and solubility properties of cortisol sulfate?

A14: Specific details regarding the dissolution and solubility of cortisol sulfate are not provided in the abstracts.

Q15: How are analytical methods for cortisol sulfate validated?

A15: While not explicitly described, standard validation procedures for analytical techniques, including assessment of accuracy, precision, specificity, and linearity, would apply to methods used for analyzing cortisol sulfate.

Q16: What are the quality control measures for cortisol sulfate used in research?

A16: The use of high-purity standards and appropriate analytical method validation procedures are crucial for ensuring the quality and reliability of cortisol sulfate measurements in research settings.

Q17: Does cortisol sulfate elicit any immunological responses?

A17: The provided research does not address the immunogenicity of cortisol sulfate.

Q18: Does cortisol sulfate interact with drug transporters?

A18: The provided research does not mention any interactions of cortisol sulfate with drug transporters.

Q19: Can cortisol sulfate induce or inhibit drug-metabolizing enzymes?

A19: The impact of cortisol sulfate on drug-metabolizing enzymes is not discussed in the provided abstracts.

Q20: What is the biocompatibility and biodegradability of cortisol sulfate?

A20: As an endogenous metabolite, cortisol sulfate is inherently biocompatible. Information regarding its biodegradability is not provided in the abstracts.

Q21: Are there any known alternatives or substitutes for cortisol sulfate?

A21: The abstracts do not provide information on alternatives or substitutes for cortisol sulfate.

Q22: Are there specific guidelines for recycling and waste management of cortisol sulfate?

A22: The provided research does not address recycling or waste management specific to cortisol sulfate. Standard laboratory waste disposal procedures should be followed.

Q23: What are some essential resources for cortisol sulfate research?

A23: Access to analytical instrumentation (e.g., mass spectrometry, chromatography), purified enzymes (e.g., sulfotransferases, sulfatases), and well-characterized biological samples are crucial for advancing research on cortisol sulfate.

Q24: What are some key historical milestones in cortisol sulfate research?

A24: Early research identified the presence of cortisol sulfate in biological fluids and established its connection to cortisol metabolism. [, , ] Subsequent studies have explored its biosynthesis, regulation, and potential roles in various physiological and pathological conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.